4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including nitration, amination, and benzylation reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and amination steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzyl(methyl)amino moiety .
Scientific Research Applications
4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. The benzyl(methyl)amino group is likely involved in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the nitro and benzamide functionalities.
N-(2-trifluoromethylphenyl)benzamide: Similar benzamide structure but without the benzyl(methyl)amino group.
Uniqueness
4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for redox reactions. The benzyl(methyl)amino group allows for specific interactions with biological targets, making this compound a versatile tool in scientific research .
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-27(14-15-7-3-2-4-8-15)19-12-11-16(13-20(19)28(30)31)21(29)26-18-10-6-5-9-17(18)22(23,24)25/h2-13H,14H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPAABHDDUPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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